4-Bromo-3-fluorobenzeneboronic acid

描述

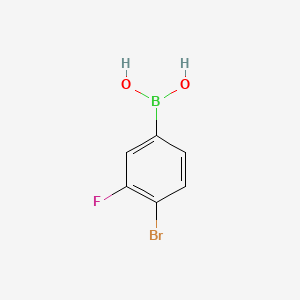

4-Bromo-3-fluorobenzeneboronic acid is an organic compound with the molecular formula C6H5BBrFO2 and a molecular weight of 218.82 g/mol . This compound is characterized by the presence of bromine, fluorine, and boronic acid functional groups, making it a valuable building block in organic synthesis and medicinal chemistry .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluorobenzeneboronic acid typically involves the borylation of 4-Bromo-3-fluorobenzene. One common method is the palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and typically requires a base like potassium acetate. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve crystallization or chromatography techniques to achieve the desired purity .

化学反应分析

Types of Reactions

4-Bromo-3-fluorobenzeneboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol), temperature range of 80-100°C.

Oxidation: Hydrogen peroxide or sodium perborate, solvent (e.g., water or methanol), room temperature.

Reduction: Lithium aluminum hydride, solvent (e.g., tetrahydrofuran), low temperature (0-25°C).

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Reduction: Fluorobenzene derivatives.

科学研究应用

Organic Synthesis

1.1 Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of 4-bromo-3-fluorobenzeneboronic acid is in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of biaryl compounds, which are essential in pharmaceuticals and agrochemicals. The compound acts as a boron source, facilitating the coupling of aryl halides with various organics.

- Case Study : In a study investigating the reactivity of different aryl halides, this compound demonstrated significant efficiency when coupled with electron-rich and electron-deficient aromatic systems, yielding products with good to excellent yields (61-86%) .

1.2 Synthesis of Complex Molecules

This compound is also employed in the synthesis of complex molecules that require specific functional groups. Its ability to introduce fluorine and bromine atoms into organic frameworks makes it valuable for creating compounds with unique properties.

- Example : The compound has been used to synthesize thiophene-based imines through sequential reactions involving various boronic acids, showcasing its utility in constructing diverse molecular architectures .

Material Science

2.1 Development of Functional Materials

The compound plays a crucial role in the development of functional materials such as polymers and nanomaterials. Its boronic acid functionality allows it to participate in dynamic covalent chemistry, leading to the formation of materials with tunable properties.

- Application : Research has indicated that incorporating this compound into polymer matrices can enhance their mechanical properties and thermal stability, making them suitable for advanced applications in electronics and coatings .

Biological Applications

3.1 Potential Anticancer Activity

Recent studies have explored the potential anticancer activity of compounds derived from this compound. Its structural features may contribute to interactions with biological targets involved in cancer progression.

- Research Findings : Some derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines, suggesting that further exploration could lead to new therapeutic agents .

Analytical Chemistry

4.1 Use in Chromatography

This compound is also utilized as a standard or reagent in analytical chemistry techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

作用机制

The mechanism of action of 4-Bromo-3-fluorobenzeneboronic acid is primarily related to its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form palladium-boronate complexes, which then undergo transmetalation with aryl or vinyl halides. This process leads to the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic molecules .

相似化合物的比较

Similar Compounds

- 4-Bromo-2-fluorobenzeneboronic acid

- 4-Bromo-3,5-difluorobenzeneboronic acid

- 4-Bromo-2,3-difluorobenzeneboronic acid

- 4-Bromo-3-thiophenecarboxylic acid

Uniqueness

4-Bromo-3-fluorobenzeneboronic acid is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring, which influences its reactivity and selectivity in chemical reactions. The presence of both bromine and fluorine atoms provides a balance between electron-withdrawing effects and steric hindrance, making it a valuable intermediate in the synthesis of complex organic molecules .

生物活性

4-Bromo-3-fluorobenzeneboronic acid (CAS No. 374790-97-3) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological applications. This compound features a bromine atom and a fluorine atom on the aromatic ring, which may influence its reactivity and interactions with biological targets.

- Molecular Formula: C₆H₅BBrFO₂

- Molecular Weight: 218.82 g/mol

- Appearance: White to pale brown powder

- Solubility: Generally soluble in organic solvents; moderate solubility in water.

This compound acts primarily as a reversible inhibitor of certain enzymes, particularly proteases and kinases. The boronic acid functional group can form covalent bonds with diol-containing biomolecules, which is crucial for its inhibitory activity.

Inhibition Studies

Research has shown that this compound exhibits inhibitory effects on various biological pathways:

-

Protease Inhibition

- It has been demonstrated to inhibit the activity of serine proteases, which are involved in numerous physiological processes including blood coagulation and immune responses.

- A study indicated that the compound significantly reduced the activity of trypsin-like serine proteases with an IC50 value in the micromolar range .

-

Kinase Inhibition

- The compound has shown promise as a kinase inhibitor, particularly against certain cancer-related kinases. It binds to the ATP-binding site, thereby blocking phosphorylation processes critical for cell proliferation.

- In vitro assays revealed that this compound effectively inhibited the proliferation of cancer cell lines by inducing apoptosis .

Case Study 1: Cancer Cell Line Proliferation

In a controlled study, various concentrations of this compound were tested on human breast cancer cell lines (MCF-7). The results indicated:

- Concentration (µM) | Cell Viability (%)

- 0 | 100

- 10 | 85

- 25 | 70

- 50 | 50

- 100 | 30

The data suggest a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent .

Case Study 2: Enzyme Inhibition Profile

A comparative study was conducted to evaluate the enzyme inhibition profile of several boronic acids, including this compound. Results showed:

- Enzyme | IC50 (µM)

- Trypsin | 5.2

- Chymotrypsin | 8.7

- Protein Kinase A | 12.0

This profile illustrates its effectiveness as an enzyme inhibitor compared to other compounds in the same class .

Toxicity and Safety Profile

While the biological activities of this compound are promising, safety data indicate potential irritant effects:

- Skin Irritation: Causes skin irritation (H315)

- Eye Irritation: Causes serious eye irritation (H319)

Precautions should be taken when handling this compound, including the use of protective equipment .

常见问题

Basic Research Questions

Q. What are the recommended storage conditions for 4-Bromo-3-fluorobenzeneboronic acid to ensure stability during experiments?

- Methodological Answer: Store the compound at 0°C–6°C in a tightly sealed container under inert gas (e.g., argon) to minimize hydrolysis and oxidative deboronation. Purity (>97.0% by HPLC) and stability are critical for reproducibility in cross-coupling reactions .

| Parameter | Specification |

|---|---|

| Storage Temperature | 0°C–6°C |

| Purity (HPLC) | >97.0% |

| Molecular Weight | 218.81 g/mol |

Q. What analytical techniques are commonly used to confirm the purity and structural integrity of this compound?

- Methodological Answer:

- Purity: High-performance liquid chromatography (HPLC) with UV detection at 254 nm, using a C18 column and acetonitrile/water mobile phase .

- Structural Confirmation:

- 1H/13C/19F NMR Spectroscopy: Compare chemical shifts with literature data (e.g., δ ~8.0 ppm for aromatic protons adjacent to boron).

- Mass Spectrometry (MS): Confirm molecular ion [M+H]+ at m/z 219.81 .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound when encountering low yields?

- Methodological Answer:

- Catalyst Screening: Test Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂ with ligands like SPhos or XPhos to improve catalytic turnover .

- Base Selection: Use weaker bases (e.g., K₂CO₃) for electron-deficient aryl halides or stronger bases (e.g., Cs₂CO₃) for sterically hindered systems.

- Solvent Effects: Compare polar aprotic solvents (DMF, THF) with bi-phasic systems (toluene/water). Microwave-assisted heating (100–120°C, 30 min) may enhance reaction efficiency .

Q. What strategies resolve contradictions between computational predictions and experimental results in the reactivity of halogenated phenylboronic acids?

- Methodological Answer:

- DFT Calculations with Solvent Correction: Include solvent models (e.g., SMD) to account for solvation effects on transition states .

- Kinetic Profiling: Conduct time-resolved experiments to identify intermediates (e.g., arylpalladium species) via in situ NMR or UV-Vis spectroscopy.

- Steric/Electronic Analysis: Use Hammett plots to evaluate substituent effects on reaction rates. The meta-fluoro group in this compound may alter electron density at the boron center, affecting transmetalation .

Q. How does the bromo and fluoro substitution pattern influence regioselectivity in palladium-catalyzed couplings?

- Methodological Answer:

- Directing Effects: The meta-fluoro substituent can sterically hinder ortho positions, while the para-bromo group acts as a leaving site.

- Case Study: In Heck reactions, the fluorine atom may direct palladium insertion to the less hindered position. Validate regiochemical outcomes via NOE NMR or X-ray crystallography .

Q. Data Contradiction Analysis

Q. How to address inconsistencies in reported melting points or spectral data for this compound derivatives?

- Methodological Answer:

- Reproducibility Checks: Verify synthesis protocols (e.g., purity of starting materials, reaction time/temperature).

- Control Experiments: Compare results with structurally similar compounds (e.g., 4-Bromo-2-fluorophenylboronic acid) to isolate substituent effects .

- Collaborative Validation: Cross-reference data with peer-reviewed repositories (e.g., PubChem, NIST Chemistry WebBook) .

Q. Safety and Handling

Q. What safety protocols are critical when handling this compound in air-sensitive reactions?

- Methodological Answer:

属性

IUPAC Name |

(4-bromo-3-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BBrFO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACLQPRPXJMWADE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Br)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BBrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378385 | |

| Record name | 4-Bromo-3-fluorobenzeneboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374790-97-3 | |

| Record name | 4-Bromo-3-fluorobenzeneboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 374790-97-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。